N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Description

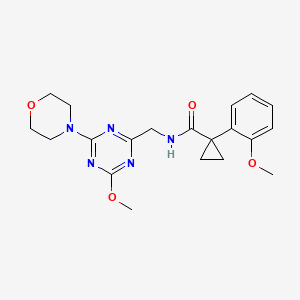

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide (CAS: 2034578-98-6) is a triazine-based compound featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups at positions 4 and 6, respectively. A methylene bridge links the triazine to a cyclopropane carboxamide moiety, which is further substituted with a 2-methoxyphenyl group. Its molecular formula is C20H25N5O4 (MW: 399.4 g/mol) .

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-27-15-6-4-3-5-14(15)20(7-8-20)17(26)21-13-16-22-18(24-19(23-16)28-2)25-9-11-29-12-10-25/h3-6H,7-13H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGDCTZGQOSHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a synthetic compound belonging to the class of triazine derivatives. Its unique structural features, including a morpholine ring and methoxy groups, suggest potential applications in medicinal chemistry, particularly as a therapeutic agent targeting various biological pathways. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉N₅O₃. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function by inhibiting key enzymes involved in metabolic pathways crucial for cell survival. This inhibition can lead to apoptosis in cancer cells or disruption of pathogenic processes in bacteria and viruses.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi in vitro.

Anticancer Properties

The compound has also demonstrated potential anticancer activity. In vitro assays reveal that it can induce cell death in several cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC₅₀ value was determined to be approximately 15 µM, indicating effective cytotoxicity at relatively low concentrations.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

Case Study 2: Antimicrobial Efficacy

In another study focusing on bacterial pathogens, this compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Structural Activity Relationship (SAR)

The presence of specific functional groups within the compound plays a critical role in its biological activity. Modifications to the methoxy groups or the morpholine ring can significantly alter the compound's efficacy. For instance:

- Methoxy Group Substitution : Replacing methoxy with other electron-donating groups enhances antimicrobial activity.

- Morpholine Ring Variations : Alterations in the morpholine structure may affect cytotoxicity profiles against cancer cells.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

The following analysis compares the target compound with structurally related triazine derivatives, focusing on substituent patterns , synthetic methods , physical properties , and functional implications .

Structural Features and Substituent Analysis

Key Observations :

- The target compound and the furan-2-carboxamide derivative () share the 4-methoxy-6-morpholino-triazine core but differ in the carboxamide substituent. The cyclopropane moiety in the target compound introduces steric bulk and conformational rigidity compared to the planar furan group.

- The 3-nitrophenyl group in introduces electron-withdrawing effects, which may influence electronic properties and binding interactions in biological systems.

Key Observations :

- High yields (e.g., 81.3% in ) are achieved using carbonate bases like Na2CO3 in polar aprotic solvents (THF).

- The absence of synthetic details for the target compound suggests proprietary or unpublished methodologies.

Physical Properties

Key Observations :

- Melting points correlate with molecular symmetry and intermolecular interactions. The decomposition observed in may result from thermal instability of the nitro group.

- The target compound’s Smiles string confirms the presence of a strained cyclopropane ring, which could influence solubility and crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.